3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H23BrN2O3 and its molecular weight is 443.341. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Cellular Applications
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one and its analogues exhibit a strong affinity for the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds are known for their fluorescent DNA staining properties due to their ability to penetrate cells efficiently. Their applications extend to plant cell biology, where they are used for chromosome and nuclear staining, nuclear DNA content analysis via flow cytometry, and the examination of plant chromosomes. Additionally, these analogues have shown potential as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and the exploration of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Synthetic Protocols and Chemical Importance
The compound belongs to the 6H-Benzo[c]chromen-6-ones family, which forms the core structure of many secondary metabolites with significant pharmacological importance. Due to their limited natural availability, synthetic protocols for these compounds, including this compound, are crucial. These protocols involve Suzuki coupling reactions, lactonization, and various cyclization and coupling methods, reflecting the compound's chemical importance and the need for efficient synthetic routes (Mazimba, 2016).
Bioactive Heterocyclic Compound
As a member of the hydroxycoumarin family, this compound exhibits numerous chemical, photochemical, and biological properties. Hydroxycoumarins, especially 3-hydroxycoumarins, are vital due to their diverse chemical reactivity and applications in different biological fields. The synthesis, reactivity, and biological applications of these compounds, including their role in genetics, pharmacology, and microbiology, underscore their significance as bioactive heterocyclic compounds (Yoda, 2020).
Mechanism of Action
Target of Action
Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity dependent on various cell lines , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-14-20(15-3-5-16(23)6-4-15)21(27)17-7-8-19(26)18(22(17)28-14)13-25-11-9-24(2)10-12-25/h3-8,26H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIOEGQCFIVNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.